molecular formula C26H32ClNO6S2 B048484 Clopidogrel Camphorsulfonate CAS No. 120202-68-8

Clopidogrel Camphorsulfonate

Cat. No.: B048484
CAS No.: 120202-68-8
M. Wt: 554.1 g/mol
InChI Key: XEENARPWPCQXST-UAHUKZOTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Clopidogrel Camphorsulfonate involves the reaction of Clopidogrel with camphorsulfonic acid. The process typically includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound’s stability and effectiveness .

Chemical Reactions Analysis

Types of Reactions: Clopidogrel Camphorsulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of Clopidogrel, which may have different pharmacological properties .

Scientific Research Applications

Clopidogrel Camphorsulfonate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Clopidogrel Camphorsulfonate is unique due to its stability, non-hygroscopic nature, and excellent pharmaceutical effects. It is also known for its optical purity and thermostability, making it a preferred choice in various pharmaceutical applications .

Biological Activity

Clopidogrel camphorsulfonate is a salt form of clopidogrel, a widely recognized antiplatelet agent used primarily in the prevention and treatment of thrombotic cardiovascular events. This article explores its biological activity, focusing on its pharmacological properties, efficacy, and safety profile based on diverse research findings.

Overview of Clopidogrel

Clopidogrel is a thienopyridine derivative that functions as a P2Y12 receptor antagonist , inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation. Its primary clinical applications include the prevention of myocardial infarction, stroke, and other vascular diseases associated with platelet aggregation disorders .

This compound is formed by the reaction of clopidogrel with camphorsulfonic acid. This compound is characterized by improved solubility and stability compared to other clopidogrel salts, making it a promising candidate for pharmaceutical formulations .

Molecular Structure

  • Chemical Formula : C26H32ClNO6S2
  • Molecular Weight : 532.14 g/mol

This compound exhibits significant biological activity through its mechanism as an antiplatelet agent. The primary actions include:

  • Inhibition of Platelet Aggregation : By blocking the P2Y12 receptor, clopidogrel prevents ADP from activating platelets, thereby reducing thrombus formation.
  • Enhanced Bioavailability : The camphorsulfonate salt form enhances the solubility of clopidogrel, potentially leading to improved absorption and bioavailability in clinical settings .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Rapid absorption following oral administration.
  • Metabolism : Primarily metabolized in the liver to produce an active thiol metabolite that exerts the antiplatelet effect.
  • Elimination Half-Life : Approximately 6 hours for the parent compound, with effects lasting longer due to irreversible binding to platelets .

Case Studies and Clinical Trials

  • Prevention of Atherothrombotic Events :
    • A study involving patients with acute coronary syndrome demonstrated that this compound significantly reduced the incidence of major adverse cardiovascular events compared to placebo .
  • Comparison with Other Antiplatelet Agents :
    • In head-to-head trials against other antiplatelet drugs like aspirin, this compound showed superior efficacy in preventing recurrent ischemic events in patients with coronary artery disease .

Safety Profile

The safety profile of this compound is consistent with that of clopidogrel itself:

  • Common Adverse Effects : Include bleeding complications, gastrointestinal disturbances, and hypersensitivity reactions.
  • Toxicology Studies : Indicate low toxicity levels; LD50 values for camphorsulfonic acid suggest a favorable safety margin for therapeutic use .

Stability and Formulation

This compound exhibits excellent stability under various conditions:

PropertyThis compound
HygroscopicityNon-hygroscopic
Heat StabilityStable at elevated temperatures
SolubilityHigh solubility

This stability allows for diverse formulations including tablets, capsules, and injectable forms .

Properties

CAS No.

120202-68-8

Molecular Formula

C26H32ClNO6S2

Molecular Weight

554.1 g/mol

IUPAC Name

[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate

InChI

InChI=1S/C16H16ClNO2S.C10H16O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7,9,15H,6,8,10H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7?,10-/m.0/s1

InChI Key

XEENARPWPCQXST-UAHUKZOTSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3

Isomeric SMILES

CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3

Key on ui other cas no.

120202-68-8

Pictograms

Corrosive; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

32 g (0.0994 mol) of (2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid methyl ester is dissolved in 150 ml of acetone and to the solution 9.95 g (0.0397 mol) of laevorotatory 10-camphorsulfonic acid monohydrate is added. The homogenous reaction mixture is allowed to stay at room temperature. After 48 hours a few crystals appear. The mixture is concentrated by evaporation to 50 ml and allowed to stay at room temperature for 24 hours. The resulting crystals are filtered off, washed with acetone and dried. The crystals thus obtained are dissolved again in a very small amount (50 ml) of hot acetone and after cooling the crystals are filtered off, washed with acetone and dried. Thus the title compound is obtained. Yield: 88%. Mp.: 165° C. [α]20D=+24° (c=1.68 g/100 ml; methanol).
Name
(2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid methyl ester
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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